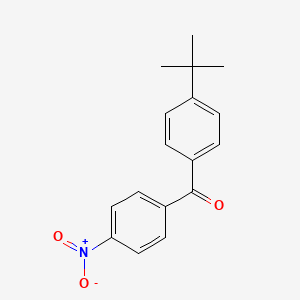
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3,4-ジメトキシフェノキシ)-3-フェニルプロピル)-4-フェニルピペラジンは、科学研究において様々な用途で知られている複雑な有機化合物です。この化合物は、フェニル基とフェノキシ基で置換されたピペラジン環を特徴とし、医薬品化学や材料科学など様々な分野で注目されています。
準備方法
合成経路と反応条件
1-(3-(3,4-ジメトキシフェノキシ)-3-フェニルプロピル)-4-フェニルピペラジンの合成は、一般的に多段階有機反応を伴います。一般的な方法の1つは、3-(3,4-ジメトキシフェノキシ)-3-フェニルプロピルブロミドを調製することから始まり、続いて塩基性条件下で4-フェニルピペラジンと反応させ、目的の化合物を得ます。反応条件には、多くの場合、ジクロロメタンなどの溶媒と、炭酸カリウムなどの触媒を使用し、求核置換反応を促進することが含まれます。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合があります。プロセスは収率と純度が最適化されており、一貫した生産を確保するために、連続フロー反応器と自動化システムが用いられることがよくあります。目的の製品仕様を達成するには、高純度の出発原料と厳格な品質管理が不可欠です。
化学反応の分析
反応の種類
1-(3-(3,4-ジメトキシフェノキシ)-3-フェニルプロピル)-4-フェニルピペラジンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができ、対応するケトンやカルボン酸を生成します。
還元: 還元反応は、炭素上にパラジウムを担持した水素ガスを用いて行うことができ、二重結合の水素化やケトンのアルコールへの還元をもたらします。
置換: 求核置換反応は一般的であり、アセトン中のヨウ化ナトリウムなどの試薬を用いて化合物のハロゲン化誘導体を合成することができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 触媒として炭素上にパラジウムを担持した水素ガス。
置換: ハロゲン化反応のためのアセトン中のヨウ化ナトリウム。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたは完全に水素化された誘導体の生成。
置換: ヨウ化物や臭化物などのハロゲン化誘導体。
科学研究への応用
1-(3-(3,4-ジメトキシフェノキシ)-3-フェニルプロピル)-4-フェニルピペラジンは、科学研究においていくつかの応用があります。
医薬品化学: 特に神経疾患を標的とする薬剤の開発において、薬理学的薬剤としての可能性が研究されています。
材料科学: この化合物のユニークな構造は、特定の電子または光学特性を持つ新規材料の合成のための候補となっています。
生物学研究: 酵素や受容体などの様々な生物学的標的とのピペラジン誘導体の相互作用を調査する研究に使用されています。
工業的応用: この化合物は、特殊化学品や高度な材料の生産における可能性のある用途について探求されています。
科学的研究の応用
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and advanced materials.
作用機序
1-(3-(3,4-ジメトキシフェノキシ)-3-フェニルプロピル)-4-フェニルピペラジンの作用機序は、神経伝達物質受容体や酵素などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合し、その活性を調節し、様々な生物学的効果をもたらします。関与する経路には、シグナル伝達カスケードと細胞代謝の変化が含まれる場合があります。
類似化合物の比較
類似化合物
1-(3,4-ジメトキシフェニル)-3-(4-メトキシフェニル)-3-(1H-1,2,4-トリアゾール-1-イル)プロパン-1-オン: この化合物は構造的に類似していますが、トリアゾール環が異なるため、生物活性が異なります。
3-(3,4-ジメトキシフェニル)プロパン酸: 異なる研究の文脈で使用される、より単純な構造を持つ別の関連化合物。
ユニークさ
1-(3-(3,4-ジメトキシフェノキシ)-3-フェニルプロピル)-4-フェニルピペラジンは、その複雑な構造により、様々な化学修飾と幅広い用途が可能になるため、際立っています。複数の生物学的標的に相互作用する能力は、医薬品化学やその他の科学分野において、この化合物を汎用性の高い化合物にしています。
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities but differs in its triazole ring, leading to distinct biological activities.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another related compound with a simpler structure, used in different research contexts.
Uniqueness
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine stands out due to its complex structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry and other scientific fields.
特性
CAS番号 |
157846-70-3 |
|---|---|
分子式 |
C27H32N2O3 |
分子量 |
432.6 g/mol |
IUPAC名 |
1-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]-4-phenylpiperazine |
InChI |
InChI=1S/C27H32N2O3/c1-30-26-14-13-24(21-27(26)31-2)32-25(22-9-5-3-6-10-22)15-16-28-17-19-29(20-18-28)23-11-7-4-8-12-23/h3-14,21,25H,15-20H2,1-2H3 |
InChIキー |
GNBPJHKVFXVHLO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OC(CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


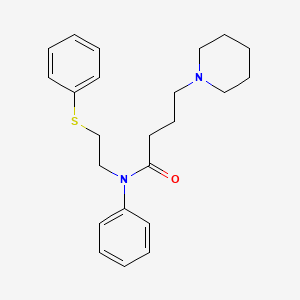
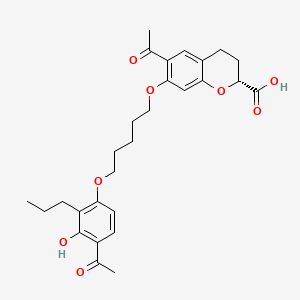
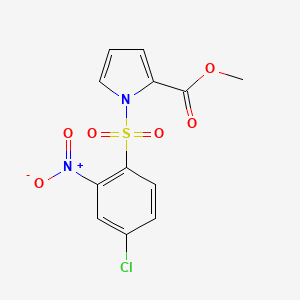
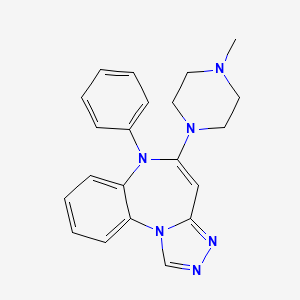
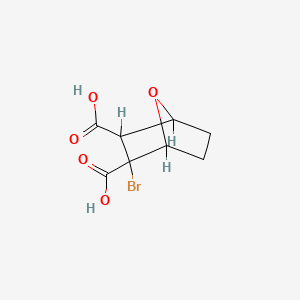
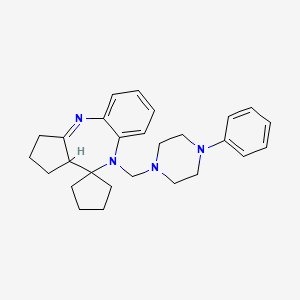
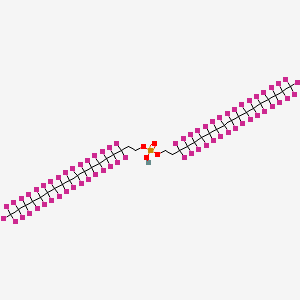
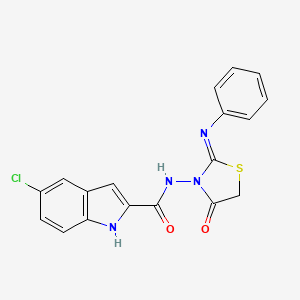
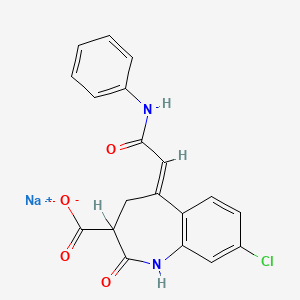
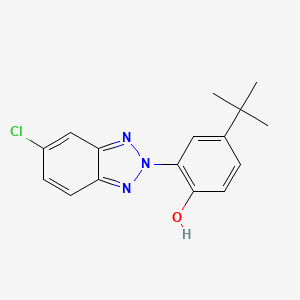
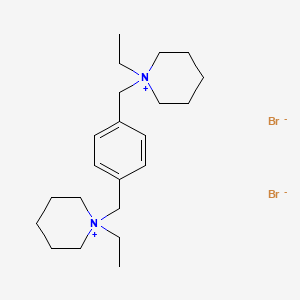
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

